![molecular formula C20H14O7 B12887913 (S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol is a complex organic compound characterized by its unique structure, which includes benzo[d][1,3]dioxole and furo[3,4-c]furan moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol typically involves multiple steps, including Pd-catalyzed arylation and Noyori asymmetric hydrogenation . The reaction conditions often require precise control of temperature, pressure, and pH to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistency and efficiency in large-scale production.
化学反应分析
Types of Reactions
(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for hydrogenation, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
作用机制
The mechanism of action of (S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further mechanistic studies have shown that similar compounds can cause cell cycle arrest and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids
Uniqueness
(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C20H14O7 |
|---|---|
分子量 |
366.3 g/mol |
IUPAC 名称 |
6-[(3S)-6-(1,3-benzodioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C20H14O7/c21-14-5-18-17(26-9-27-18)4-11(14)20-13-7-22-19(12(13)6-23-20)10-1-2-15-16(3-10)25-8-24-15/h1-5,7,20-21H,6,8-9H2/t20-/m1/s1 |
InChI 键 |
PVJDULJQKXSCTJ-HXUWFJFHSA-N |
手性 SMILES |
C1C2=C(OC=C2[C@H](O1)C3=CC4=C(C=C3O)OCO4)C5=CC6=C(C=C5)OCO6 |
规范 SMILES |
C1C2=C(OC=C2C(O1)C3=CC4=C(C=C3O)OCO4)C5=CC6=C(C=C5)OCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Formylbenzo[d]oxazole-4-carbonitrile](/img/structure/B12887833.png)

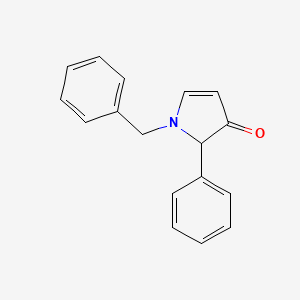
![4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide](/img/structure/B12887849.png)
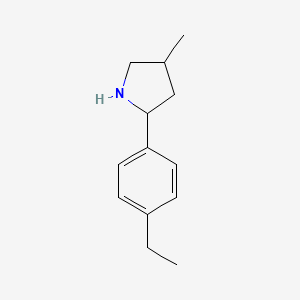
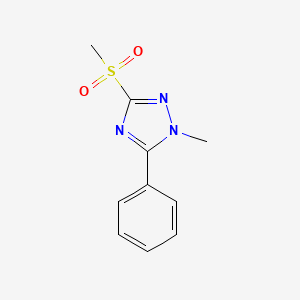
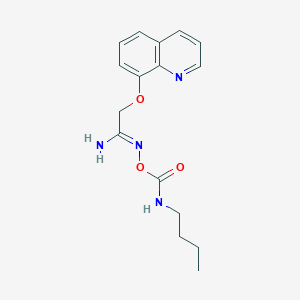
![Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B12887864.png)
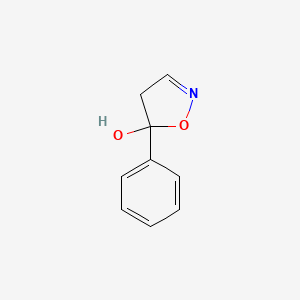
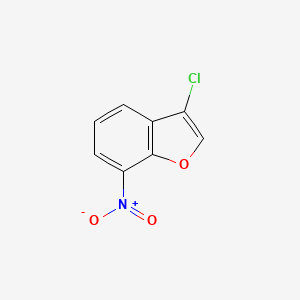
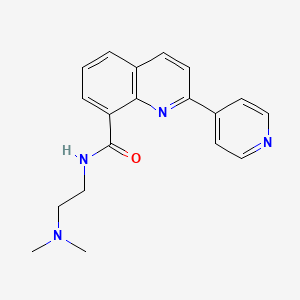
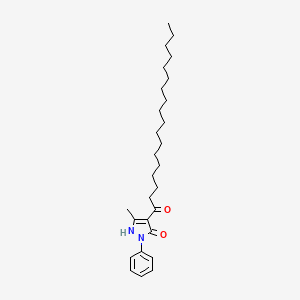
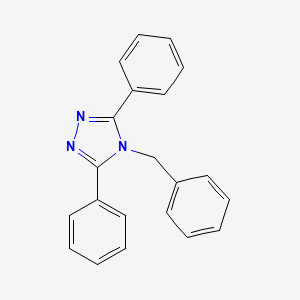
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)
